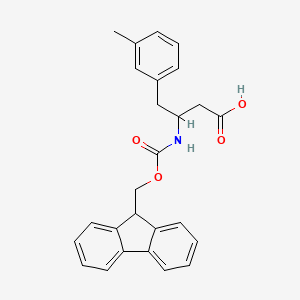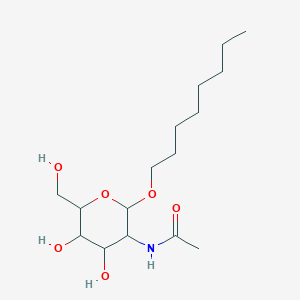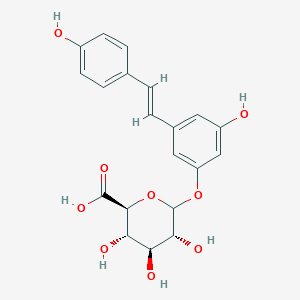![molecular formula C53H60F2N8O12 B13401410 2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybutanedioic acid can be synthesized through the oxidation of maleic anhydride with hydrogen peroxide in the presence of tungstic acid, followed by hydrolysis to yield tartaric acid . Another method involves the fermentation of glucose by certain strains of bacteria, which produce tartaric acid as a byproduct .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid typically involves the extraction of potassium bitartrate from wine lees, followed by purification and crystallization to obtain pure tartaric acid .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: Tartaric acid can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to yield dihydroxybutyric acid.
Esterification: Reaction with alcohols to form esters, such as dimethyl tartrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungstic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutyric acid.
Esterification: Dimethyl tartrate.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxybutanedioic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its ability to donate protons, making it a strong acid. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, such as in the stabilization of metal ions in solution .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroxybutanedioic acid is unique due to its two chiral centers, which result in multiple stereoisomers:
L-(+)-Tartaric acid: Naturally occurring and optically active.
D-(-)-Tartaric acid: Synthetic and optically active.
Meso-tartaric acid: Optically inactive due to internal compensation.
Similar compounds include:
Fumaric acid: An isomer of maleic acid with similar acidic properties.
Maleic acid: A cis-isomer of fumaric acid, used in similar applications.
Eigenschaften
Molekularformel |
C53H60F2N8O12 |
|---|---|
Molekulargewicht |
1039.1 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
ZQVLPYMRXLPMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)




![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

![Platinum muriaticum [hpus]](/img/structure/B13401412.png)


![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
